molecular formula C14H13ClN6 B12268767 4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12268767
M. Wt: 300.74 g/mol
InChI Key: HLGLJKNSIXXFPE-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through the condensation of appropriate starting materials, such as pyridine derivatives and formamide, under controlled conditions . The azetidine ring is then introduced through a cyclization reaction, followed by the attachment of the pyrazole moiety via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, this compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex, which is crucial for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against CDK2.

Uniqueness

4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its specific structural features, such as the presence of the azetidine ring and the chloro substituent, which contribute to its high affinity and selectivity for CDK2.

Properties

Molecular Formula

C14H13ClN6

Molecular Weight

300.74 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C14H13ClN6/c15-11-4-19-21(8-11)7-10-5-20(6-10)14-12-2-1-3-16-13(12)17-9-18-14/h1-4,8-10H,5-7H2

InChI Key

HLGLJKNSIXXFPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CC=N3)CN4C=C(C=N4)Cl

Origin of Product

United States

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